2,3-Diphenylquinoxaline-6-sulfonamide

Anti-inflammatory COX-2 inhibition Selectivity

This high-purity (>98% HPLC) 2,3-diphenylquinoxaline-6-sulfonamide scaffold is essential for drug discovery programs targeting COX-2 (IC50=630nM), xanthine oxidase (Ki=820nM), and infectious diseases. Unlike non-sulfonamide analogs, the 6-sulfonamide group is critical for antibacterial, antileishmanial, and antiviral activity. Ideal as a reference standard or synthetic intermediate for focused library synthesis.

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
Cat. No. B7789859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylquinoxaline-6-sulfonamide
Molecular FormulaC20H15N3O2S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4
InChIInChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25)
InChIKeyZRFIKPZSJCAIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylquinoxaline-6-sulfonamide: A Core Sulfonamide Scaffold for Infectious Disease and Inflammation Research


2,3-Diphenylquinoxaline-6-sulfonamide (CAS 380347-87-5, WAY-604663) is a heterocyclic compound featuring a 2,3-diphenylquinoxaline core substituted with a sulfonamide (-SO2NH2) group at the 6-position [1]. This sulfonamide moiety is a key pharmacophore implicated in diverse biological activities, including antibacterial, antileishmanial, and anti-inflammatory effects . The compound serves as a versatile precursor for the rational design and synthesis of a wide array of novel derivatives targeting conditions such as malaria, fungal infections, and viral diseases like COVID-19 [2].

Why Generic Quinoxaline Substitution Fails: Critical Functional Group Impact on 2,3-Diphenylquinoxaline-6-sulfonamide Activity


Substituting the 2,3-Diphenylquinoxaline-6-sulfonamide scaffold with other quinoxaline derivatives carries a high risk of losing or significantly altering its desired biological profile. The sulfonamide group at the 6-position is not an inert bystander but a critical determinant of both target affinity and selectivity [1]. Direct evidence shows that while the parent compound exhibits measurable inhibition of COX-2 and xanthine oxidase, the non-sulfonamide analog 2,3-diphenylquinoxaline lacks these specific activities entirely . Furthermore, the sulfonamide group is essential for the compound's antibacterial activity; studies indicate that the basic biphenyl quinoxaline nucleus alone shows poor antibacterial properties compared to its sulfonamide derivative [2]. Therefore, the specific substitution pattern is paramount, and using a simpler, non-sulfonamide analog is not a viable substitute for achieving the multi-target potential of 2,3-Diphenylquinoxaline-6-sulfonamide.

2,3-Diphenylquinoxaline-6-sulfonamide (WAY-604663) Procurement Guide: Quantified Activity Differentiation vs. Key Comparators


COX-2 Selectivity Index: WAY-604663 vs. Non-Sulfonamide Analog 2,3-Diphenylquinoxaline

The sulfonamide group is essential for COX-2 inhibition. 2,3-Diphenylquinoxaline-6-sulfonamide (WAY-604663) demonstrates measurable COX-2 inhibition with an IC50 of 630 nM, whereas the non-sulfonamide analog 2,3-diphenylquinoxaline exhibits no reported activity in this assay [1]. Furthermore, WAY-604663 shows selectivity for COX-2 over COX-1 (IC50 = 4,700 nM), achieving a selectivity ratio of approximately 7.5-fold [2].

Anti-inflammatory COX-2 inhibition Selectivity

Antibacterial Potency: Sulfonamide Derivative vs. Non-Sulfonamide Quinoxaline Core

The sulfonamide moiety is crucial for antibacterial activity. A sulfonic acid amide derivative of diphenyl quinoxaline showed good antibacterial activity against both Gram-positive and Gram-negative organisms when compared to the standard Ofloxacin. In stark contrast, the basic biphenyl quinoxaline nucleus (lacking the sulfonamide group) exhibited poor antibacterial activity [1].

Antibacterial SAR Gram-positive/negative

Antileishmanial Activity: WAY-604663 IC50 Value vs. Clinical Standard Amphotericin B

2,3-Diphenylquinoxaline-6-sulfonamide demonstrates antileishmanial activity in vitro. It has a reported IC50 of 16.3 µM against Leishmania parasites. While less potent than the clinical comparator Amphotericin B (IC50 = 3.1 µM), this establishes a baseline activity that can be significantly improved through structural derivatization, with some analogs achieving an IC50 of 10.5 µM .

Antileishmanial Neglected tropical disease In vitro

Xanthine Oxidase Inhibition: WAY-604663 Ki vs. IC50 Values

WAY-604663 is a competitive inhibitor of bovine xanthine oxidase. Its binding affinity is quantified by a Ki of 820 nM, indicating moderate target engagement [1]. The observed IC50 for inhibition is 12,400 nM (12.4 µM) [2].

Xanthine oxidase Gout Enzyme inhibition

Antimalarial Potential: Sensitivity of Plasmodium falciparum to WAY-604663 Derivatives

A library of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives, based on the WAY-604663 core, exhibited sufficient in vitro sensitivity against the Plasmodium falciparum strain when compared to standard antimalarials [1]. This class-level evidence demonstrates that the 2,3-diphenylquinoxaline-6-sulfonamide scaffold is a viable starting point for developing novel antimalarial agents targeting falcipain-2, a plasmodium cysteine protease .

Antimalarial Plasmodium falciparum In vitro

Key Application Scenarios for Procuring 2,3-Diphenylquinoxaline-6-sulfonamide (WAY-604663)


Lead Scaffold for Multi-Target Anti-Infective Drug Discovery

WAY-604663 serves as an ideal core scaffold for rational drug design programs aiming to develop novel antimalarial, antibacterial, and antifungal agents. As demonstrated, the compound's sulfonamide group is essential for activity [1], and its derivatives have shown consistent in vitro sensitivity against *Plasmodium falciparum* and various bacterial strains . Procurement of high-purity (>98% by HPLC) 2,3-Diphenylquinoxaline-6-sulfonamide [2] is therefore a critical first step for medicinal chemistry teams synthesizing focused libraries for infectious disease targets.

Probe for Investigating COX-2 Mediated Inflammatory Pathways

The compound's selective inhibition of COX-2 (IC50 = 630 nM) over COX-1 (IC50 = 4,700 nM) [1] makes it a valuable tool compound for probing COX-2-dependent signaling in cellular and biochemical assays. Unlike non-sulfonamide quinoxaline analogs that lack this activity entirely , WAY-604663 provides a specific starting point for investigating inflammation, pain, and COX-2's role in disease models, with a defined selectivity profile that can be further optimized.

Baseline Inhibitor for Xanthine Oxidase and Antileishmanial Assays

WAY-604663's established inhibitory activity against xanthine oxidase (Ki = 820 nM) [1] and its antileishmanial effect (IC50 = 16.3 µM) position it as a useful baseline reference compound in these specific research areas. It provides a quantifiable benchmark for evaluating the potency of new synthetic derivatives or for use as a tool compound in initial mechanistic studies related to hyperuricemia and leishmaniasis.

Precursor for Antiviral and Other Advanced Derivatives

The 2,3-diphenylquinoxaline-6-sulfonamide core is a versatile synthetic intermediate. Researchers have successfully used it to design and synthesize novel derivatives with potent binding affinities to the SARS-CoV-2 spike glycoprotein's receptor-binding domain (RBD), with docking scores as high as -10.1 kcal/mol [1]. Its procurement supports diverse medicinal chemistry efforts beyond infectious diseases, including the development of potential antiviral agents and other bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Diphenylquinoxaline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.